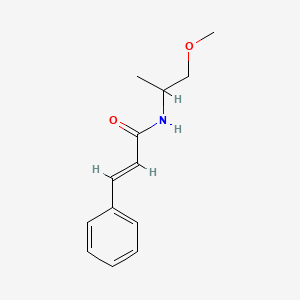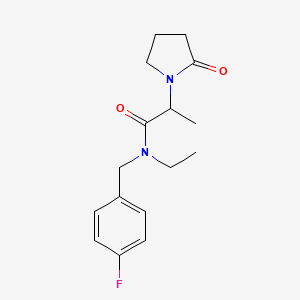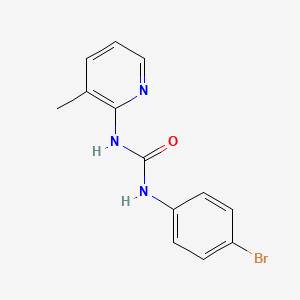
N-(2-methoxy-1-methylethyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-1-methylethyl)-3-phenylacrylamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or proteins involved in cellular processes. For example, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cellular differentiation. By inhibiting these enzymes, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide may alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways. N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been investigated for its potential to modulate the immune system and enhance the activity of immune cells, such as T cells and natural killer cells.
実験室実験の利点と制限
N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ease of synthesis. However, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can be toxic at high concentrations, and its effects on normal cells and tissues are not fully understood. Therefore, caution should be taken when using N-(2-methoxy-1-methylethyl)-3-phenylacrylamide in lab experiments, and appropriate safety measures should be followed.
将来の方向性
There are several future directions for research on N-(2-methoxy-1-methylethyl)-3-phenylacrylamide, including its potential applications in drug development, material science, and cancer therapy. One promising area of research is the development of novel N-(2-methoxy-1-methylethyl)-3-phenylacrylamide-based compounds with improved pharmacological properties, such as increased potency and selectivity. In addition, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide-based polymers could be further optimized for use in electronic and optical devices. Finally, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide could be investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
合成法
The synthesis of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can be achieved through several methods, including the reaction of 2-methoxy-1-methylethylamine with phenylacryloyl chloride in the presence of a base or the reaction of 2-methoxy-1-methylethylamine with cinnamoyl chloride in the presence of a base. These methods have been optimized to produce high yields of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide with minimal byproducts.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and material science. In medicinal chemistry, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been investigated for its anticancer, anti-inflammatory, and antifungal properties. Studies have shown that N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can inhibit the growth of cancer cells and reduce inflammation by targeting specific molecular pathways. In drug development, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been used as a building block to synthesize novel compounds with improved pharmacological properties. In material science, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been used as a monomer to synthesize polymers with unique properties, such as high thermal stability and electrical conductivity.
特性
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(10-16-2)14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFIFMGDIRRDW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)


![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)